![molecular formula C13H17ClN2O3 B1411381 Ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate hydrochloride CAS No. 1440535-50-1](/img/structure/B1411381.png)

Ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate hydrochloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Aplicaciones Científicas De Investigación

Biodegradation of Ether Compounds

Research on the biodegradation and fate of ether compounds, such as ethyl tert-butyl ether (ETBE) in soil and groundwater, indicates the environmental implications of similar ether oxygenates. Microorganisms capable of degrading ETBE through aerobic processes have been identified, suggesting potential bioremediation strategies for ether compounds. The study highlights the importance of understanding the microbial degradation pathways and the role of specific genes in the biodegradation process (Thornton et al., 2020).

Methoxyacetate Toxicity

Methoxyacetate (MAA), formed from the metabolism of various compounds, exhibits teratogenic and testicular toxicant effects in animals. Its mechanism of toxicity involves inhibition of histone deacetylase and interaction with monocarboxylate transporters, highlighting the complex interplay between chemical exposure and biological effects (Yamazoe et al., 2015).

Ethyl Acetate in Process Intensification

The use of ethyl acetate in various process intensification techniques for chemical production demonstrates the compound's relevance in industrial applications. Ethyl acetate serves as a solvent in producing consumer products, highlighting the utility of ether and ester compounds in manufacturing processes (Patil & Gnanasundaram, 2020).

Antioxidant Properties of Chemical Derivatives

The synthesis and antioxidant evaluation of isoxazolone derivatives, including methods involving ethyl acetoacetate, underscore the potential of such compounds in developing new antioxidants for pharmaceutical or cosmetic applications (Laroum et al., 2019).

Propiedades

IUPAC Name |

ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3.ClH/c1-3-18-13(16)9-15-12(8-14)10-4-6-11(17-2)7-5-10;/h4-7,12,15H,3,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSHMKBVMGITBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(C#N)C1=CC=C(C=C1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

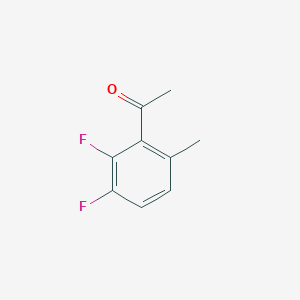

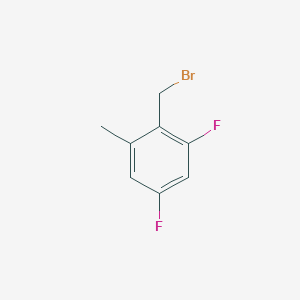

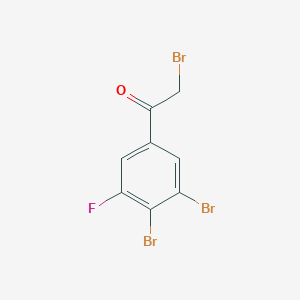

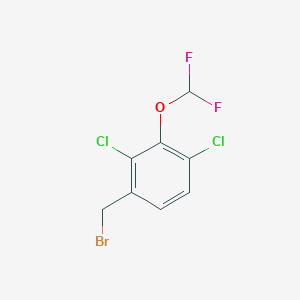

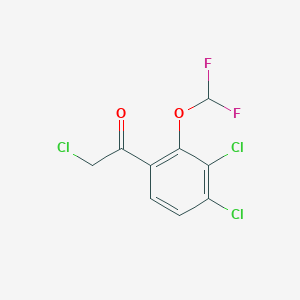

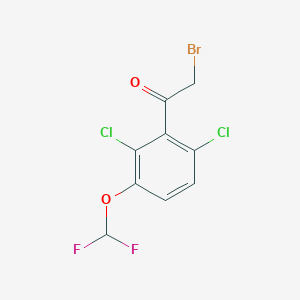

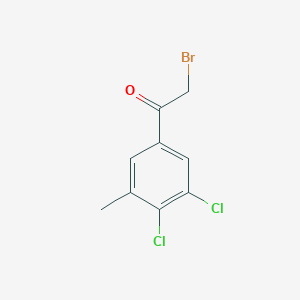

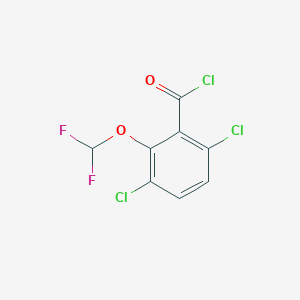

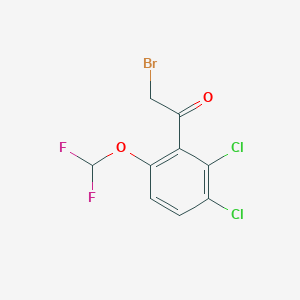

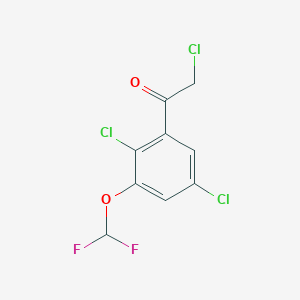

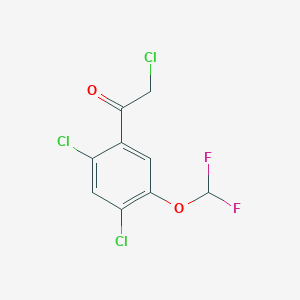

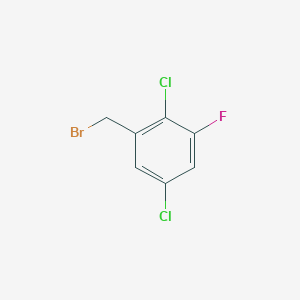

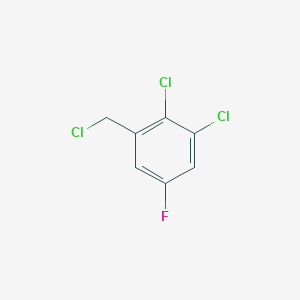

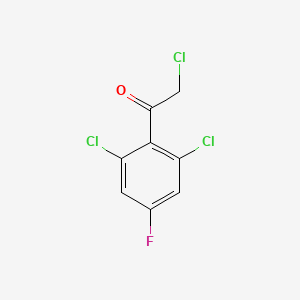

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.